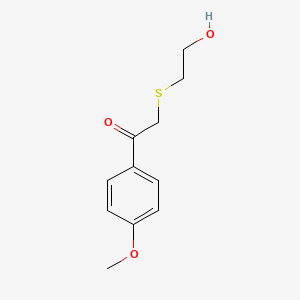![molecular formula C15H14BNO4 B13488418 Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate typically involves a multi-step process. One common method includes the reaction of 4-bromo-3-(hydroxymethyl)phenoxybenzonitrile with a boronic acid derivative under specific conditions to form the desired benzoxaborole structure . The reaction conditions often require the use of a palladium catalyst and a suitable base to facilitate the coupling reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of efficient and environmentally friendly processes, such as one-pot synthesis methods, which minimize the number of steps and reduce waste . The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve the use of halogenated compounds and suitable catalysts to facilitate the exchange of functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives with enhanced properties .
Applications De Recherche Scientifique
Benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a non-steroidal topical anti-inflammatory agent, particularly for the treatment of mild-to-moderate atopic dermatitis and psoriasis . Its unique structure allows it to inhibit phosphodiesterase 4 (PDE-4), which plays a crucial role in inflammatory processes .
In addition to its medicinal applications, this compound is also explored for its potential use in organic synthesis and material science. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate involves the inhibition of phosphodiesterase 4 (PDE-4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE-4, this compound increases the levels of cAMP, leading to the suppression of inflammatory responses. This mechanism is particularly beneficial for treating inflammatory skin conditions such as atopic dermatitis and psoriasis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate include other benzoxaborole derivatives such as crisaborole, which is also a non-steroidal topical anti-inflammatory agent . Other related compounds include various boronic acid derivatives that share similar chemical properties and applications .
Uniqueness: What sets benzyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)carbamate apart from other similar compounds is its specific structure, which allows for unique interactions with PDE-4 and other molecular targets.
Propriétés
Formule moléculaire |
C15H14BNO4 |
|---|---|
Poids moléculaire |
283.09 g/mol |
Nom IUPAC |
benzyl N-(1-hydroxy-3H-2,1-benzoxaborol-5-yl)carbamate |
InChI |
InChI=1S/C15H14BNO4/c18-15(20-9-11-4-2-1-3-5-11)17-13-6-7-14-12(8-13)10-21-16(14)19/h1-8,19H,9-10H2,(H,17,18) |
Clé InChI |
DBYPOBWLWZODMW-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)


![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)


